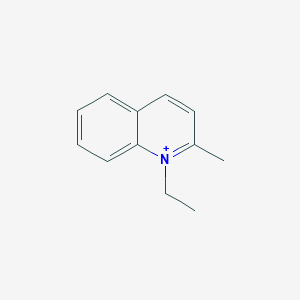

1-Ethyl-2-methylquinolinium

Beschreibung

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a cornerstone of heterocyclic chemistry. wikipedia.orgresearchgate.net It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure that imparts a unique combination of chemical properties. researchgate.netgcwgandhinagar.com This fusion results in a molecule that is a weak tertiary base and can undergo both electrophilic and nucleophilic substitution reactions. gcwgandhinagar.comnih.gov The quinoline nucleus is found in numerous natural products, most notably the Cinchona alkaloids like quinine, and is a privileged scaffold in medicinal chemistry, forming the core of many synthetic drugs. wikipedia.orgnih.govnih.gov Its derivatives are integral to the development of a wide array of biologically active compounds. nih.govbenthamdirect.comresearchgate.net Beyond pharmaceuticals, quinoline and its derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for specialty chemicals. wikipedia.orgnih.gov

Overview of Quaternary Ammonium (B1175870) Salts in Chemical Synthesis and Materials Science

Quaternary ammonium salts (QAS), also known as quats, are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.orgmdpi.com This permanent positive charge, independent of pH, distinguishes them from other ammonium ions and is key to their diverse applications. wikipedia.org In chemical synthesis, QAS are widely employed as phase transfer catalysts, facilitating reactions between reactants in immiscible phases. wikipedia.org They are also utilized as reagents in alkylation reactions, offering a safer alternative to conventional, often hazardous, alkylating agents. nih.gov In materials science, their applications are extensive, ranging from their use as surfactants, fabric softeners, and antistatic agents to their role as corrosion inhibitors. wikipedia.orgulisboa.ptgoogle.com The versatility of QAS stems from the ability to tune their properties by modifying the organic groups attached to the nitrogen atom, influencing their solubility, hydrophobicity, and reactivity. mdpi.com

Positioning of 1-Ethyl-2-methylquinolinium within Quaternary Quinolinium Chemistry

This compound is a specific type of quaternary ammonium salt where the nitrogen atom of the quinoline ring is quaternized with an ethyl group, and a methyl group is present at the 2-position. As a quaternary quinolinium salt, it is part of a significant class of compounds that are extensively studied for their potential in various scientific and industrial fields. benthamdirect.comresearchgate.net These salts are known for their applications as catalysts, reagents in organic synthesis, and as precursors to functional materials like cyanine (B1664457) dyes. mendelchemicals.comfishersci.cathermofisher.comthermofisher.comcymitquimica.com The specific combination of the ethyl and methyl groups on the quinolinium core influences its steric and electronic properties, which in turn dictates its reactivity and potential applications. Research into such derivatives is driven by the desire to fine-tune the properties of the quinolinium scaffold for specific functions, such as enhancing catalytic activity or creating dyes with specific absorption characteristics. nih.gov

Chemical Profile of this compound

The compound this compound is typically handled as its iodide salt, this compound iodide.

| Property | Value | Source |

| CAS Number | 606-55-3 | mendelchemicals.comcas.org |

| Molecular Formula | C₁₂H₁₄IN | mendelchemicals.com |

| Molecular Weight | 299.16 g/mol | mendelchemicals.comcymitquimica.com |

| Appearance | Yellow to brown powder | cymitquimica.com |

| Solubility | Soluble in water | fishersci.ca |

| Melting Point | 242-244 °C | cas.org |

Synthesis and Reactions

The primary method for synthesizing this compound iodide is through the alkylation of 2-methylquinoline (B7769805). This reaction, a classic example of a Menshutkin reaction, involves treating 2-methylquinoline with an ethylating agent, typically ethyl iodide. wikipedia.org The reaction is often carried out under reflux conditions in a suitable solvent.

As a quaternary ammonium salt, this compound iodide can participate in various chemical reactions. One of its most significant applications is as a precursor in the synthesis of carbocyanine dyes. fishersci.cathermofisher.comthermofisher.comcymitquimica.com These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. The methyl group at the 2-position of the this compound cation is sufficiently acidic to be deprotonated by a base, forming a reactive methylene (B1212753) base. This intermediate can then react with other electrophilic species to build the extended conjugated systems characteristic of cyanine dyes.

Research and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of cyanine dyes. fishersci.cathermofisher.comthermofisher.comcymitquimica.com These dyes have found widespread use as photosensitizers in photographic emulsions and as fluorescent probes in various biological and chemical sensing applications.

Furthermore, its role as a quaternary ammonium salt suggests its potential use as a catalyst and reagent in organic synthesis, particularly in reactions where a phase transfer catalyst is beneficial. mendelchemicals.com For instance, it has been used in the synthesis of novel π-conjugated vinyl N-alkylated quinolinium salts, which are themselves precursors to various pharmaceuticals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2-methylquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBWCOTYERYRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C=CC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862282 | |

| Record name | 1-Ethyl-2-methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42922-08-7 | |

| Record name | 1-Ethyl-2-methylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Roles of 1 Ethyl 2 Methylquinolinium

Established Synthetic Pathways for 1-Ethyl-2-methylquinolinium Salts

The formation of this compound salts is predominantly achieved through direct N-alkylation of the 2-methylquinoline (B7769805) precursor. This quaternization of the nitrogen atom in the quinoline (B57606) ring is a fundamental step that activates the adjacent methyl group for subsequent reactions.

N-Alkylation Approaches

The most common and straightforward method for synthesizing this compound salts is the N-alkylation of 2-methylquinoline. This reaction typically involves treating 2-methylquinoline with an ethylating agent, such as ethyl iodide or iodoethane. The reaction is often carried out in a suitable solvent like methanol (B129727) and may be facilitated by reflux conditions to drive the reaction to completion. The resulting product is a water-soluble iodide salt of this compound.

The general scheme for this reaction is as follows:

2-methylquinoline + Ethyl iodide → this compound iodide

This method is favored for its high purity products, which are suitable for direct use in subsequent synthetic steps. Variations of this approach can utilize different ethylating agents and reaction conditions, including microwave-assisted synthesis, which can significantly reduce reaction times. mdpi.com

Condensation Reactions Utilizing this compound as a Core Reactant

Once synthesized, this compound salts become valuable reactants, primarily due to the now-activated methyl group at the C2 position. This activation allows the methyl group to participate in various condensation reactions, forming the basis for the synthesis of a wide array of more complex molecules.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgpearson.com In the context of this compound, the methyl group serves as the active hydrogen component.

A notable example is the synthesis of the dye Quinaldine Red through the condensation of this compound iodide with p-dimethylaminobenzaldehyde. wikipedia.org This reaction showcases the reactivity of the methyl group in the quinolinium salt. Another instance involves the reaction of this compound iodide with other aldehydes to produce vinyl-substituted quinolinium derivatives. For example, the Knoevenagel condensation reaction has been employed to synthesize 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide and 1-Ethyl-2-(2-p-tolyl-vinyl)-quinoliniumiodide. researchgate.net

The general mechanism involves the deprotonation of the methyl group on the this compound cation by a weak base, forming a reactive methylene (B1212753) base intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, leading to a condensation product. wikipedia.orgsigmaaldrich.com

The condensation reactions involving this compound can be facilitated by various catalysts. While the inherent reactivity of the activated methyl group is often sufficient, catalysts can enhance reaction rates and yields. These reactions are crucial for creating a diverse range of compounds.

The use of basic catalysts, such as piperidine (B6355638) or pyridine (B92270), is common in Knoevenagel-type condensations involving quinolinium salts. wikipedia.org These catalysts facilitate the initial deprotonation of the active methyl group, which is the rate-determining step in many of these reactions.

Role as a Key Precursor in the Synthesis of Advanced Organic Materials

The primary application of this compound lies in its role as a precursor for the synthesis of more complex and functional organic molecules, most notably carbocyanine dyes.

Development of Carbocyanine Dyes

This compound iodide is a well-established and essential precursor in the synthesis of carbocyanine dyes. thermofisher.infishersci.esscbt.comfishersci.at These dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. The synthesis of symmetric cyanine (B1664457) dyes often involves the reaction of two equivalents of a heterocyclic salt, such as this compound iodide, with a bisimine reagent in the presence of a base like sodium acetate. mdpi.com The reaction leads to the formation of the characteristic polymethine chain that connects the two quinoline rings. mdpi.com The length and composition of this chain can be varied to tune the absorption and emission properties of the resulting dye.

Synthesis of Styrylquinolinium Derivatives

The synthesis of styrylquinolinium derivatives prominently features the Knoevenagel condensation, a reaction between an active methylene group and a carbonyl compound. In this context, the activated methyl group of this compound iodide readily undergoes condensation with various aldehydes. researchgate.netresearchgate.net This reaction is typically facilitated by a basic catalyst, such as piperidine or triethylamine, in a suitable solvent like ethanol (B145695) or methanol. oup.comuq.edu.au

For instance, the reaction of this compound iodide with p-dimethylaminobenzaldehyde yields Quinaldine Red, a well-known dye. getarchive.net Similarly, condensation with 2-hydroxy-5-methoxy benzaldehyde (B42025) produces a redox-switchable colorimetric probe. mdpi.com The versatility of this method allows for the synthesis of a wide array of styrylquinolinium derivatives by simply varying the aldehyde reactant. Researchers have successfully synthesized derivatives with substituted phenyl rings, such as 1-Ethyl-2-(2-p-tolyl-vinyl)-quinolinium iodide and 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide, by employing the corresponding substituted benzaldehydes. researchgate.netresearchgate.net

The reaction conditions, including the choice of solvent and catalyst, can be optimized to improve yields and prevent the formation of side products. Microwave-assisted synthesis has also been employed to achieve high yields, often exceeding 90%. researchgate.net

Table 1: Examples of Styrylquinolinium Derivatives Synthesized from this compound Iodide

| Aldehyde Reactant | Resulting Styrylquinolinium Derivative | Catalyst | Reference |

| p-Dimethylaminobenzaldehyde | Quinaldine Red | Not Specified | getarchive.net |

| 2-Hydroxy-5-methoxy benzaldehyde | L-ol (redox probe) | Piperidine | mdpi.com |

| p-Tolualdehyde | 1-Ethyl-2-(2-p-tolyl-vinyl)-quinolinium iodide | Not Specified | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide | Not Specified | researchgate.net |

| 3-Formyl-9-ethyl carbazole (B46965) | EQC (fluorescence probe) | Piperidine | uq.edu.au |

| Indole-3-carbaldehyde | 1-(Indol-3-yl)-2-(1-methylquinolinium-2-yl) ethylene (B1197577) iodide | 20% NaOH | researchgate.net |

Formation of Other Fused Heterocyclic Systems

Beyond the synthesis of styryl dyes, this compound salts are instrumental in constructing more complex fused heterocyclic systems. These reactions often involve condensation with a molecule containing both a reactive functional group and a ring system, leading to annulation.

A notable example is the synthesis of coumarin (B35378) and phenanthridine-fused heterocycles. acs.org The process begins with the base-mediated deprotonation of the methyl group on an N-alkylquinolinium iodide, such as this compound iodide. This generates a reactive methylene base which then undergoes condensation with a substituted coumarin derivative, like 4-chloro-7-dimethylamino-2-oxo-2H-chromene-3-carbaldehyde. acs.org This is followed by an intramolecular cyclization and subsequent dehydration to yield the final fused aromatic system. acs.org

Similarly, this compound iodide can react with N-substituted phthalimides in the presence of piperidine to form merocyanine (B1260669) dyes, which are themselves a class of fused heterocyclic compounds. oup.com The reaction proceeds through an intermediate that can be isolated, which then dehydrates to form the final dye. oup.com The interaction with N-arylmaleimides under similar conditions also yields fused pyrrolinone-quinolinium systems. oup.com These synthetic strategies highlight the role of this compound as a versatile building block for accessing a diverse range of complex heterocyclic structures.

Table 2: Examples of Fused Heterocyclic Systems from this compound Iodide

| Reactant | Resulting Fused System | Catalyst | Reference |

| N-Substituted Phthalimides | Merocyanine Dyes | Piperidine | oup.com |

| N-Arylmaleimides | 1-Ethyl-2-[(1-aryl-5-oxo-3-pyrrolin-2-ylidene)-methyl]quinolinium Iodides | Piperidine | oup.com |

| 4-Chloro-7-dimethylamino-2-oxo-2H-chromene-3-carbaldehyde | Coumarin-Phenanthridine Fused Heterocycles | Triethylamine | acs.org |

Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Studies of 1-Ethyl-2-methylquinolinium Iodide

The crystal structure of this compound iodide, an ionic organic charge-transfer complex, has been determined using three-dimensional X-ray data. oup.comoup.comresearcher.life This analysis reveals the precise arrangement of the this compound cations and the iodide anions within the crystal lattice.

Crystals of this compound iodide have been identified as belonging to the monoclinic crystal system. oup.comrsc.org The space group was determined to be P2₁/c. oup.comrsc.orgresearchgate.net The unit cell contains four formula units (Z = 4). oup.comrsc.org

Detailed crystallographic parameters are provided in the table below:

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.187 ± 0.002 Å |

| b | 15.914 ± 0.002 Å |

| c | 10.331 ± 0.002 Å |

| β | 94.67 ± 0.01° |

| Formula Units (Z) | 4 |

| Radiation | MoKα |

| Data sourced from Sakanoue et al. oup.comrsc.org |

The crystal structure is composed of an iodide anion and a this compound cation. oup.com The this compound cation is observed to be planar, with the cation and the iodide anion lying roughly in the same plane. oup.comrsc.org

This compound iodide is classified as an ionic organic charge-transfer complex. oup.comrsc.orgoup.com This characterization arises from the interaction between the electron-donating iodide anion and the electron-accepting quinolinium cation. In the crystalline state, the anions and cations are arranged in a planar fashion. rsc.org

The planar this compound cations are stacked in a parallel manner, forming continuous columns along the a-axis of the crystal. oup.comrsc.org The interplanar distances between the stacked cations are not uniform, alternating between 3.4 Å and 3.6 Å. oup.comrsc.org These distances are considered to be within the range of typical van der Waals contacts. rsc.org

The iodide anions are positioned in the spaces created between the columns of the stacked quinolinium cations and the ethyl groups of these cations. oup.comrsc.org Each iodide ion is surrounded by three cations. rsc.org The shortest distance recorded between an iodide anion and the carbon atoms of the this compound ring is 3.93 Å. oup.comrsc.org

Supramolecular Interactions and Crystal Packing Motifs

Crystal Growth Techniques

The cultivation of high-quality single crystals is essential for definitive structural analysis and for harnessing the material's properties. For quinolinium derivatives, solution-based methods are predominantly employed.

Solution growth is a widely utilized method for growing crystals when the material is unstable or decomposes at its melting point. nasa.gov This technique involves dissolving the synthesized compound in a suitable solvent to create a saturated or supersaturated solution, from which crystals precipitate under controlled conditions. The primary requirement is that the material crystallizes from the solution with a prismatic morphology. nasa.gov The driving force for crystallization is supersaturation, which can be achieved by lowering the temperature or by evaporating the solvent. nasa.gov

For quinolinium derivatives, various organic solvents are used. For instance, a derivative, 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide, has been successfully grown using the solution growth method. researchgate.netresearchgate.net The selection of the solvent is crucial; it must dissolve the compound sufficiently but also allow for the controlled precipitation necessary for large, well-ordered single crystals. In the case of this compound iodide, its crystal structure was determined from crystals grown from an aqueous solution. researchgate.net The general procedure involves creating a saturated solution and allowing it to cool or the solvent to evaporate, forcing the solute to crystallize. ufl.edu

The slow evaporation technique is one of the most common and simplest methods for growing single crystals from solution at a constant temperature. ufl.eduunifr.ch This method involves dissolving the solute in a solvent in which it is moderately soluble and allowing the solvent to evaporate slowly over a period of days or weeks. ufl.eduscience.gov As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystal nuclei and their subsequent growth. unifr.ch

This technique has been successfully applied to numerous quinolinium derivatives. For example, single crystals of 1-ethyl-2-[2-(4-nitro-phenyl)-vinyl]-quinolinium iodide (PNQI) and 2-[2-(4-chloro-phenyl)-vinyl]-1-ethyl-quinolinium iodide (PCLQI) were grown using the slow evaporation solution growth technique. researchgate.net The quality of the crystals obtained often depends on controlling the rate of evaporation; a slower rate generally yields fewer, larger, and more perfect crystals. unifr.ch NMR tubes can be repurposed for this technique, as their caps (B75204) allow for very slow solvent evaporation. unifr.ch

| Parameter | Description |

| Principle | Gradual removal of solvent from a saturated solution to induce crystallization. unifr.ch |

| Apparatus | Typically a beaker or vial covered with a perforated film or loosely capped. ufl.edu |

| Solvents | Methanol (B129727), acetonitrile (B52724), and mixtures thereof are common for quinolinium salts. researchgate.netresearchgate.net |

| Advantages | Simple setup, does not require sophisticated temperature control. |

| Disadvantages | Crystals may grow on the vessel surface; potential for solvent loss and loss of crystallinity if not monitored. ufl.edu |

Crystal Engineering Principles Applied to Quinolinium Derivatives

Crystal engineering focuses on designing molecular solids with desired structures and properties by understanding and utilizing intermolecular interactions. researchgate.netiitkgp.ac.in Quinoline (B57606) and its derivatives are excellent candidates for crystal engineering due to their structural features. researchgate.net The planar structure and dipolar fused rings facilitate π-stacking interactions, while the nitrogen atom can participate in hydrogen bonding, especially when protonated to form a quinolinium cation. researchgate.netscribd.com

The crystal structure of this compound iodide reveals that the planar this compound cations are stacked roughly parallel to the a-plane, creating endless columns along the a-axis. oup.com The interplanar spacings between these stacked cations are alternately 3.4 and 3.6 Å, indicative of π-π stacking interactions. oup.com The iodide anions are positioned in the spaces between these columns and the ethyl groups. oup.com

In the broader context of quinolinium derivatives, intermolecular interactions such as hydrogen bonds, C–H···π, and π–π stacking are crucial in the formation of their molecular assemblies. researchgate.netresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, highlighting the significance of interactions like H–H, C–H, and O–H in the crystal packing. researchgate.netsciforum.net The final supramolecular structure is a delicate balance of all these interactions and the molecule's geometry. iitkgp.ac.in

| Interaction Type | Role in Quinolinium Crystals |

| π-π Stacking | The planar aromatic rings of quinolinium cations facilitate stacking, a key feature in the crystal packing of this compound iodide. researchgate.netoup.com |

| Hydrogen Bonding | The quinolinium nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a donor (e.g., N-H···O), guiding the formation of specific supramolecular synthons. iitkgp.ac.inresearchgate.netscribd.com |

| Ion-Pairing | Electrostatic interactions between the quinolinium cation and its counter-ion (e.g., iodide) are fundamental to the structure. oup.com |

| C-H···π Interactions | Weak hydrogen bonds involving C-H groups and the aromatic π-system contribute to the stability of the overall crystal structure. researchgate.netsciforum.net |

Growth Pattern Analysis via Chemical Etching

Chemical etching is a simple yet powerful technique used to assess the perfection of crystals by revealing the sites of crystalline defects, such as dislocations. ias.ac.inijcrt.org The process involves immersing a crystal in a suitable solvent or chemical reagent (an etchant) for a specific duration. inflibnet.ac.in The etchant dissolves the crystal surface, with preferential dissolution occurring at defect sites, leading to the formation of etch pits. ijcrt.orginflibnet.ac.in

The shape and density of these etch pits provide valuable information about the crystal's quality, the distribution of dislocations, and the growth mechanism. ias.ac.in For example, chemical etching analysis was performed on a crystal of a quinolinium derivative to reveal its growth pattern. researchgate.net The observation of etch patterns like spirals can suggest a screw dislocation-mediated growth mechanism, which occurs at low supersaturation, while striations can indicate a two-dimensional layer-by-layer growth. ias.ac.in The selection of an appropriate etchant is critical; it must be slightly soluble with the crystal to create distinct pits without causing general, uncontrolled dissolution. ijcrt.org Various organic solvents are often tested as etchants to find one that reveals the desired features. ias.ac.in

Spectroscopic Characterization and Electronic Structure Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural confirmation of 1-Ethyl-2-methylquinolinium salts. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of each atom, confirming the positions of the ethyl and methyl substituents on the quinolinium core. The positive charge on the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to the unquaternized precursor, 2-methylquinoline (B7769805).

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the ethyl and methyl groups. The deshielding effect of the quaternized nitrogen atom is most pronounced on the protons at positions 2, 4, and 8. In a derivative of this compound iodide, the aromatic protons appear in the downfield region, typically between 7.0 and 9.0 ppm. uq.edu.au For instance, specific reported shifts in deuterated chloroform (B151607) (CDCl₃) highlight the distinct proton environments.

A representative ¹H NMR dataset for the protons of the this compound cation is detailed below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 8.67 | d | Not Reported |

| Aromatic-H | 8.19 | d | Not Reported |

| N-CH₂ | Not Reported | q | Not Reported |

| C-CH₃ | Not Reported | s | Not Reported |

| N-CH₂-CH₃ | Not Reported | t | Not Reported |

| Data sourced from a reported analysis in CDCl₃ |

Note: A complete peak assignment is not available in the cited literature. The quartet for the N-CH₂ group and the triplet for the N-CH₂-CH₃ group are expected based on standard splitting patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the quinolinium ring, particularly those adjacent to the nitrogen (C2 and C8a), are significantly deshielded and appear at high chemical shift values. The technique is crucial for confirming the molecular structure and is often used to track bond formation in mechanistic studies through isotopic labeling. While a complete, publicly available assigned ¹³C NMR spectrum for this compound is not readily found, analysis of related quinolinium structures and general principles confirm its utility. researchgate.net The chemical shifts for the ethyl and methyl carbons appear in the upfield aliphatic region.

| Carbon Assignment | Expected Chemical Shift (δ) ppm Range |

| Quaternary Carbons (C=N, C-N) | 140 - 160 |

| Aromatic CH Carbons | 115 - 145 |

| N-CH₂ | 45 - 55 |

| C-CH₃ | 20 - 30 |

| N-CH₂-CH₃ | 10 - 20 |

| Note: This table represents expected ranges based on general NMR principles for quinolinium salts and is not from a specific experimental spectrum of this compound. |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups and characterize the vibrational modes of the this compound cation.

FT-IR spectroscopy is effective for identifying the characteristic vibrations of the bonds within the this compound structure. The spectrum displays absorption bands corresponding to the stretching and bending vibrations of the aromatic ring, C-H bonds, and C-N bonds. researchgate.net Aromatic compounds typically show C-H stretching vibrations slightly above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the ethyl and methyl groups appears just below 3000 cm⁻¹. libretexts.org

Key FT-IR absorption bands for a quinolinium structure are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (ethyl, methyl) |

| 1620 - 1580 | C=N Stretch | Quinolinium Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1470 - 1370 | C-H Bend | Aliphatic C-H (ethyl, methyl) |

| Note: This table represents characteristic infrared absorption regions for the functional groups present in the molecule. vscht.czlibretexts.org |

Raman spectroscopy serves as a valuable analytical tool that is complementary to FT-IR. horiba.com It detects molecular vibrations that result in a change in polarizability. For quinolinium salts, Raman spectroscopy is particularly advantageous for studying samples in aqueous solutions, as the Raman signal of water is typically weak, unlike its strong absorption in IR spectroscopy. horiba.com The technique is highly specific and can provide a unique spectral fingerprint of the molecule. horiba.com While detailed Raman spectra for this compound are not widely published, the method is applied in mechanistic studies involving its derivatives, sometimes in situ, to monitor reaction kinetics and identify transient species. Furthermore, resonance Raman studies have been conducted on related quinolinium-based dyes, such as ethyl red, to investigate their electronic and vibrational properties. chemsrc.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption, provides information about the electronic transitions within the conjugated π-system of the this compound cation. In a chloroform solution, this compound iodide exhibits an absorption spectrum with a distinct shoulder band at a maximum wavelength (λmax) of 365 nm. rsc.org This absorption is attributed to a charge-transfer interaction between the iodide anion and the quinolinium cation. rsc.org In the crystalline state, these cations stack in columns, with interplanar spacings of 3.4 and 3.6 Å. rsc.org

The UV-Vis absorption spectrum of N-ethyl-2-methylquinolinium iodide has also been reported, showing its absorbance profile. rsc.org The inherent electronic properties of the this compound moiety make it a crucial building block for the synthesis of various functional dyes. uq.edu.au For example, it is a key precursor in the synthesis of Quinaldine Red, a dye used as a fluorescent probe. wikipedia.org It is also used to create more complex probes for detecting specific analytes, where the quinolinium part acts as the recognition or signaling unit. uq.edu.auresearchgate.net These derivative dyes often exhibit strong absorption in the visible region and can be highly fluorescent. uq.edu.auwikipedia.org

Advanced Spectroscopic Techniques for Electronic Transitions

Stark spectroscopy, also known as electroabsorption spectroscopy, is a powerful technique used to probe the electronic structure of molecules by measuring changes in their absorption spectra in the presence of an external electric field. nih.gov This method provides quantitative information about how a molecule's electronic properties change upon excitation with light. Specifically, it allows for the determination of the change in the static dipole moment (Δμ) and the change in polarizability (Δα) between the ground and excited states. nih.govresearchgate.netaps.org

The change in dipole moment, Δμ, reflects the extent of charge redistribution or charge separation that occurs during an electronic transition. researchgate.net For push-pull chromophores based on quinolinium, which exhibit intramolecular charge transfer, Δμ is a direct measure of the charge displacement from the donor to the acceptor end of the molecule upon excitation. northwestern.edu

Stark spectroscopy has been instrumental in characterizing the electronic transitions of various chromophores. nih.gov The analysis of a Stark spectrum can also yield information on the transition dipole moment's polarizability and hyperpolarizability. aps.org These parameters are crucial for understanding and designing materials for nonlinear optics. For example, electroabsorption experiments on related systems have confirmed that significant changes in dipole moment accompany the optical excitation, which is a hallmark of the charge-transfer character of the transition. northwestern.edu By providing a direct measure of Δμ, Stark spectroscopy offers a fundamental calibration for a chromophore's sensitivity to electric fields, such as those found within proteins or organized material assemblies. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the molecular structure and electronic properties of 1-Ethyl-2-methylquinolinium and its derivatives.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound iodide, the geometry has been optimized in its singlet state using DFT calculations with the B3LYP functional. researchgate.netresearchgate.net These theoretical calculations predict the bond lengths and angles of the molecule. researchgate.net

The results of these computational optimizations have been compared with experimental data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net A strong correlation is observed between the computationally predicted geometric parameters and the experimentally determined values, confirming the accuracy of the DFT approach for this system. researchgate.netresearchgate.netresearchgate.net This agreement validates the use of DFT for modeling the structural aspects of this and related quinolinium salts.

Table 1: Comparison of Theoretical and Experimental Methodologies for Geometry

| Aspect | Computational Method | Experimental Method | Correlation |

|---|

| Geometry | DFT (B3LYP Functional) | Single-Crystal X-ray Diffraction | Good agreement in bond lengths and angles researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method is particularly useful for understanding the photophysical properties of cyanine (B1664457) dyes derived from this compound. acs.orgacs.org For instance, studies on heptamethine cyanine dyes, which incorporate the this compound moiety, have used TD-DFT to calculate their absorption spectra. acs.org

These calculations can model the sharp, intense absorption bands in the visible and near-infrared (NIR) regions that are characteristic of these dyes. acs.org Theoretical spectra, including those that account for vibrational (vibronic) effects, have been computed and show a strong correlation with experimental measurements, although predicting the exact intensity of absorption can be challenging. acs.org The choice of functional, such as CAM-B3LYP or LC-ωPBE, is critical for accurately predicting the excitation energies. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, and their spatial distribution are crucial for understanding a molecule's reactivity and electronic transitions.

The energy levels of the HOMO and LUMO for the this compound cation and its derivatives have been determined through computational methods. researchgate.netuq.edu.au The energy gap between these orbitals provides insight into the molecule's potential for charge transfer and its electronic stability. researchgate.net For derivatives of this compound, the HOMO-LUMO gap is a key factor in their application as fluorescent probes and in nonlinear optical materials. researchgate.netuq.edu.au

In a fluorescent probe derived from this compound iodide, known as EQC, theoretical calculations were performed to determine the energies of the frontier orbitals. uq.edu.au This analysis is fundamental to understanding the mechanism by which the probe detects specific analytes. uq.edu.au

The spatial distribution of the HOMO and LUMO within a molecule reveals the likely pathways for electronic excitation and charge transfer. researchgate.netuq.edu.au In derivatives of this compound that are designed as "D-π-A" (Donor-π bridge-Acceptor) systems, the HOMO and LUMO are often localized on different parts of the molecule. uq.edu.au

For the EQC probe, which links a carbazole (B46965) (donor) moiety to the quinolinium (acceptor) moiety, FMO analysis shows that the HOMO is primarily located on the carbazole part, while the LUMO is concentrated on the quinolinium part. uq.edu.au This separation of the frontier orbitals confirms a clear pathway for Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon excitation. uq.edu.au This ICT process is responsible for the molecule's key photophysical properties. uq.edu.au

Table 2: Frontier Molecular Orbital Distribution in the EQC Derivative

| Molecular Orbital | Primary Localization | Implication |

|---|---|---|

| HOMO | Carbazole Moiety (Donor) | Source of electron in electronic transition uq.edu.au |

| LUMO | Quinolinium Moiety (Acceptor) | Destination of electron in electronic transition uq.edu.au |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound and its derivatives, this includes the prediction of electronic absorption spectra and the signals observed in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

The TD-DFT method has been successfully used to predict the absorption maxima (λmax) of complex cyanine dyes synthesized from this compound bromide. acs.org These theoretical predictions help in understanding how different substituents on the molecule can shift the absorption to different wavelengths (bathochromic or hypsochromic shifts). acs.org Furthermore, DFT calculations have been used to predict molecular geometries, which are in turn used to interpret NMR and IR spectroscopic data. researchgate.netresearchgate.net The agreement between predicted and experimental data, such as NMR signals for methyl and N-alkyl groups, provides confidence in the computational models. researchgate.netresearchgate.net

Theoretical Insights into Molecular Electronic and Optical Properties

Theoretical studies, primarily using density functional theory (DFT), have been instrumental in elucidating the electronic structure and predicting the optical behavior of this compound and its derivatives. The geometries of this compound iodide and related compounds have been optimized in their singlet states using the DFT method with the B3LYP functional. researchgate.netresearchgate.net These computational approaches are crucial for understanding the relationship between molecular structure and function.

A key area of investigation involves the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its chemical reactivity and absorption in the UV-visible spectrum. researchgate.net For instance, in a fluorescent probe (EQC) synthesized from this compound iodide, theoretical computations were used to analyze the optimized molecular geometries and the distribution of HOMO and LUMO orbitals. uq.edu.au These calculations showed a clear π-conjugation between the carbazole and quinolinium parts of the new molecule, which is fundamental to its optical properties. uq.edu.au

Theoretical calculations are often used to rationalize and predict the optical properties of dyes derived from this compound. The table below summarizes the experimentally observed optical properties of a carbocyanine dye synthesized using this compound iodide, which are consistent with theoretical predictions for such conjugated systems.

Table 1: Optical Properties of 1,1'-Diethyl-2,2'-carbocyanine (decc) Salts in Different Solvents. acs.org

| Solvent | Absorption Max (λmax, nm) | Fluorescence Max (λem, nm) |

|---|---|---|

| Methanol (B129727) | 604 | 614 |

| Chloroform (B151607) | 607 | 620 |

These theoretical insights are vital for the rational design of new functional materials, allowing researchers to tune the electronic and optical properties of quinolinium-based compounds for specific applications, such as fluorescent probes and nonlinear optical materials. researchgate.netuq.edu.au

Reaction Mechanism Modeling

Modeling reaction mechanisms provides a molecular-level understanding of how this compound participates in chemical transformations. This is particularly important for optimizing reaction conditions and designing novel synthetic pathways.

Condensation Reactions

This compound iodide is a common precursor in condensation reactions, most notably the Knoevenagel condensation, to synthesize a wide variety of dyes and functional molecules. researchgate.netresearchgate.net In these reactions, the methyl group at the C2 position of the quinolinium ring is particularly acidic due to the electron-withdrawing nature of the positively charged nitrogen atom. This allows for its deprotonation by a base, such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a reactive methylene (B1212753) base intermediate. researchgate.netuq.edu.au This intermediate then acts as a nucleophile, attacking an aldehyde to initiate the condensation process, ultimately forming a new carbon-carbon double bond and extending the π-conjugated system. uq.edu.au

The general mechanism has been applied to synthesize various complex molecules. For example, it is used to produce carbocyanine dyes by reacting this compound iodide with orthoformates in pyridine (B92270). acs.org It is also employed in the synthesis of fluorescent probes for detecting biological analytes. uq.edu.aursc.org

Table 2: Examples of Condensation Reactions Involving Quinolinium Salts. uq.edu.auacs.orgrsc.org

| Quinolinium Reactant | Condensing Partner | Catalyst/Solvent | Product Type |

|---|---|---|---|

| This compound iodide | 3-Formyl-9-ethyl carbazole | Piperidine/Ethanol (B145695) | Red-emitting fluorescent probe (EQC) |

| This compound iodide | Triethyl orthoformate | Pyridine | Carbocyanine dye (decc-I) |

| 1-Ethyl-4-methylquinolinium iodide | 4-Hydroxybenzaldehyde | Not specified | Fluorescent probe for HOCl (HQ) |

Radical Cation Fragmentations

The fragmentation of the this compound cation, typically studied by mass spectrometry, can be modeled to understand its stability and decomposition pathways. Upon ionization in a mass spectrometer, a molecular radical cation (M+•) is formed. orgchemboulder.com The fragmentation of this ion follows principles that favor the formation of the most stable products (cations and neutral radicals). orgchemboulder.comlibretexts.org

For the this compound cation (C₁₂H₁₄N⁺, molecular weight of the cation is 172.25 g/mol ), several fragmentation pathways can be predicted based on general fragmentation rules for organic ions:

Loss of the N-ethyl group: A common fragmentation for N-alkylated compounds is the cleavage of the alkyl group. This could happen via the loss of an ethyl radical (•CH₂CH₃, mass 29), resulting in a fragment ion at m/z 143, corresponding to the 2-methylquinoline (B7769805) radical cation.

Loss of an ethylene (B1197577) molecule: A rearrangement reaction could lead to the loss of a neutral ethylene molecule (CH₂=CH₂, mass 28) via a process like the McLafferty rearrangement, if applicable, or another hydrogen transfer mechanism, resulting in a fragment ion at m/z 144 ([2-methylquinolinium]+).

Cleavage of the methyl group: Loss of the C2-methyl radical (•CH₃, mass 15) would produce a fragment at m/z 157 ([1-ethylquinolinium]+).

Ring Fragmentation: Aromatic rings can undergo complex rearrangements. For alkyl-substituted aromatics, fragmentation often leads to the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺) or a related structure. youtube.com Fragmentation of the quinoline (B57606) ring could potentially lead to ions like the pyridinium (B92312) or tropylium-like cations.

Table 3: Predicted Radical Cation Fragmentation of this compound (Cation m/z = 172)

| Fragmentation Pathway | Neutral Loss | Mass of Loss (Da) | Predicted Fragment m/z | Plausible Fragment Structure |

|---|---|---|---|---|

| Loss of ethyl radical | •C₂H₅ | 29 | 143 | 2-Methylquinoline radical cation |

| Loss of ethylene | C₂H₄ | 28 | 144 | 2-Methylquinolinium cation |

| Loss of methyl radical | •CH₃ | 15 | 157 | 1-Ethylquinolinium cation |

These fragmentation models are essential for interpreting mass spectra data and confirming the structure of this compound and its synthetic derivatives.

Electrochemical Characterization and Redox Behavior

Cyclic Voltammetry (CV) Investigations

Cyclic voltammetry is a primary technique used to probe the redox behavior of 1-Ethyl-2-methylquinolinium. In CV, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. This provides critical information about the reduction and oxidation processes of the electroactive species. For the this compound cation, the typical CV experiment reveals a cathodic peak corresponding to its reduction.

The reduction of the this compound cation involves a single-electron transfer to form a neutral 1-ethyl-2-methylquinolinyl radical. The potential at which this occurs is a key parameter. The process is generally quasi-reversible or irreversible. The lack of a distinct anodic peak on the reverse scan in many solvents indicates that the radical species formed is highly reactive and may undergo subsequent chemical reactions, such as dimerization.

Studies on similar N-alkylated heterocyclic compounds show that the electrochemical behavior is sensitive to the experimental conditions, including the solvent, supporting electrolyte, and scan rate. The stability of the generated radical determines the degree of reversibility observed in the voltammogram.

Table 1: Representative Cyclic Voltammetry Data for N-Alkylquinolinium Cations This table presents typical data observed for N-alkylquinolinium compounds under standard electrochemical conditions (e.g., in acetonitrile (B52724) with 0.1 M TBAPF6 electrolyte vs. SCE). Specific values for this compound may vary.

| Parameter | Typical Value | Description |

| Cathodic Peak Potential (Epc) | -0.8 to -1.2 V | Potential at which the reduction of the quinolinium cation is maximal. |

| Anodic Peak Potential (Epa) | Often absent or weak | Indicates the oxidation of the radical product. Its absence suggests irreversibility. |

| Peak Separation (ΔEp) | > 59 mV | The difference between Epa and Epc. For a reversible one-electron process, ΔEp is ~59 mV. Larger values indicate quasi-reversibility or irreversibility. |

The electrochemical activity of the quinolinium ring is significantly influenced by the nature and position of its substituents. In this compound, the ethyl group at the nitrogen atom and the methyl group at the C2 position play important roles.

N-Alkyl Group (Ethyl): The primary role of the N-ethyl group is to create the permanent positive charge of the quinolinium cation, making it susceptible to reduction. The nature of the alkyl group can subtly influence the redox potential through inductive effects.

C2-Substituent (Methyl): The methyl group at the C2 position is an electron-donating group. This group increases the electron density on the quinolinium ring system, which generally makes the reduction more difficult. Consequently, the reduction potential of this compound is expected to be slightly more negative compared to an unsubstituted N-ethylquinolinium cation.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to analyze the interfacial properties of the electrode where the redox reaction of this compound occurs. libretexts.org By applying a small sinusoidal AC potential over a range of frequencies, EIS can model the electrode/electrolyte interface as an equivalent circuit consisting of resistors and capacitors. nih.gov

A typical EIS analysis for a system involving the reduction of the this compound cation would yield a Nyquist plot. This plot can be used to determine key parameters of the electrochemical system. libretexts.org

Solution Resistance (Rs): This represents the resistance of the bulk electrolyte solution and is observed at high frequencies.

Charge-Transfer Resistance (Rct): This corresponds to the resistance of the electron transfer reaction at the electrode surface. A smaller Rct value indicates faster kinetics for the reduction of the quinolinium cation.

Double-Layer Capacitance (Cdl): This arises from the charge separation at the electrode-electrolyte interface.

Table 2: Illustrative EIS Parameters for a Quinolinium-Based Electrolyte This table shows typical parameters derived from fitting EIS data to a Randles equivalent circuit model.

| Parameter | Symbol | Typical Value Range | Significance |

| Solution Resistance | Rs | 10 - 100 Ω | Resistance of the bulk electrolyte. |

| Charge-Transfer Resistance | Rct | 100 - 1000 Ω | Kinetics of the electron transfer reaction. |

| Double-Layer Capacitance | Cdl | 10 - 100 µF/cm² | Capacitance of the electrode-electrolyte interface. |

Redox-Switchable Properties of Quinolinium Chromophores

Quinolinium salts like this compound are chromophores, meaning they absorb light in the UV-visible region. Their electrochemical properties are intrinsically linked to their optical properties. The reduction of the quinolinium cation to a neutral radical species disrupts the π-conjugated system, leading to a significant change in its absorption spectrum. This process typically results in the bleaching of color, a phenomenon that makes these compounds suitable as redox-switchable materials. nih.govnih.gov

The reversible or quasi-reversible transformation between the colored cationic state and the colorless (or differently colored) neutral state can be controlled by an external electrical potential. This property is of interest for applications in electrochromic devices, molecular switches, and information storage. nih.gov

Interactions with Biological Redox Couples (e.g., NAD+/NADH model systems)

The quinolinium cation shares structural and electronic similarities with the nicotinamide (B372718) ring in nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in biological redox reactions. umich.edu Because of this, N-alkylquinolinium salts are often studied as electrochemical models to understand the behavior of the NAD+/NADH redox couple. researchmap.jp

The electrochemical reduction of NAD+ proceeds through a one-electron transfer to form a NAD• radical, which then dimerizes or is further reduced to NADH. umich.edunih.gov The this compound cation mimics the initial step of this process. Its one-electron reduction to a neutral radical provides a simplified, non-enzymatic system to study the fundamental electron transfer mechanisms that are central to biological energy conversion. researchmap.jp These model studies help elucidate the factors, such as potential and molecular structure, that govern the reactivity of NAD+ in biological systems.

Nonlinear Optical Nlo Properties and Materials Science Applications

Investigation of Third-Order Nonlinear Optical Response

The third-order nonlinear optical (NLO) properties of 1-Ethyl-2-methylquinolinium and its derivatives are a primary area of research, revealing their potential for applications in optical limiting and all-optical switching.

Z-Scan Technique for NLO Coefficient Determination

The Z-scan technique is a widely employed experimental method to determine the nonlinear optical coefficients of materials. researchgate.netecorfan.orgnewport.com This single-beam technique allows for the simultaneous measurement of both the nonlinear absorption and nonlinear refraction by translating a sample along the propagation path of a focused laser beam. newport.comopticaopen.org An "open-aperture" Z-scan, where the entire beam is collected by the detector, is used to measure the nonlinear absorption. ecorfan.orgnewport.com Conversely, a "closed-aperture" Z-scan, where an aperture is placed before the detector to block the outer part of the beam, is sensitive to nonlinear refraction. ecorfan.orgopticaopen.org The characteristic valley-peak or peak-valley shape of the closed-aperture Z-scan curve reveals the sign and magnitude of the nonlinear refractive index. opticaopen.org

Third-Order Nonlinear Susceptibility (χ³) Measurement

The third-order nonlinear susceptibility, denoted as χ⁽³⁾, is a crucial parameter that quantifies the third-order nonlinear optical response of a material. ucf.eduunm.edu For derivatives of this compound, χ⁽³⁾ values have been determined using the Z-scan technique. researchgate.netresearchgate.net For instance, a derivative of this compound iodide was found to have a third-order nonlinear susceptibility in the order of 10⁻³ esu. researchgate.net Another study on a related quinolinium derivative reported a χ⁽³⁾ value of approximately 10⁻⁶ esu. researchgate.net The magnitude of χ⁽³⁾ is influenced by factors such as the molecular structure and intermolecular interactions. semanticscholar.org

Nonlinear Refractive Index (n₂) and Absorption Coefficient (β)

The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are key parameters that describe the intensity-dependent changes in the refractive index and absorption of a material, respectively. usp.brucf.edu The Z-scan technique is instrumental in measuring these coefficients. researchgate.net For some quinolinium-based compounds, the nonlinear refractive index (n₂) has been found to be on the order of 10⁻⁸ cm²/W, while the nonlinear absorption coefficient (β) is on the order of 10⁻³ cm/W. researchgate.net The sign of n₂ determines the nature of the nonlinear refraction, with a positive value indicating a self-focusing effect and a negative value indicating a self-defocusing effect. opticaopen.org

Reverse Saturable Absorption and Self-Focusing Characteristics

Some derivatives of this compound exhibit reverse saturable absorption (RSA) and self-focusing characteristics. researchgate.net RSA is a phenomenon where the absorption of a material increases with increasing laser intensity, which is a desirable property for optical limiting applications. The self-focusing effect, corresponding to a positive nonlinear refractive index, occurs when a laser beam propagating through the material converges. opticaopen.org The combination of RSA and self-focusing has been observed in certain quinolinium derivative crystals, making them promising candidates for optical power limiting devices. researchgate.net

Second-Order Molecular Hyperpolarizability (γ)

The second-order molecular hyperpolarizability, or γ, is a microscopic property that describes the nonlinear optical response of an individual molecule. wikipedia.orgscielo.org.pe It is related to the macroscopic third-order nonlinear susceptibility (χ⁽³⁾). For a stilbazolium derivative crystal, the second-order molecular hyperpolarizability (γ) was calculated to be 4.983 × 10⁻³⁴ esu. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict the hyperpolarizability of molecules. scielo.org.pe

Second-Order Nonlinear Optical (NLO) Responses

While third-order NLO properties are prominent in centrosymmetric structures, second-order NLO responses require non-centrosymmetric arrangements of molecules. mdpi.comwashington.edu The second-order NLO response is characterized by the first hyperpolarizability (β) at the molecular level and the second-order nonlinear susceptibility (χ⁽²⁾) at the macroscopic level. scielo.org.pemdpi.com Achieving a large χ⁽²⁾ requires molecules with a significant β to be arranged in a non-centrosymmetric crystal lattice. mdpi.com While many organic chromophores crystallize in centrosymmetric space groups, thereby exhibiting no macroscopic second-order nonlinearity, specific molecular engineering and crystal engineering strategies can lead to materials with significant second-order NLO responses. scielo.org.pemdpi.com For some quinolinium-based systems, studies have focused on achieving high second-order NLO properties through the design of donor-acceptor substituted chromophores. mdpi.com

Hyper-Rayleigh Scattering (HRS) Measurements

Hyper-Rayleigh Scattering (HRS) is a crucial technique for determining the first hyperpolarizability (β) of molecules, a key indicator of their second-order NLO activity. damascusuniversity.edu.sy Studies on various quinolinium derivatives have utilized HRS to quantify their NLO response. capes.gov.br For instance, research on a series of π-conjugated styryl quinolinium chromophores demonstrated that their static molecular first hyperpolarizabilities, measured by long-wavelength HRS, are directly related to the electron-withdrawing strength of the quinolinium acceptor groups. researchgate.netuantwerpen.be

Specifically, quinolinium chromophores with strong electron acceptor groups, such as 1,2- and 1,4-dimethylquinolinium, have exhibited remarkably high first hyperpolarizability values. researchgate.netuantwerpen.be While direct HRS measurements for the standalone this compound cation are not extensively detailed in the provided results, the data on related structures underscore the significant NLO potential inherent to the quinolinium core. The substitution pattern on the quinolinium ring is a critical determinant of the magnitude of the NLO response. researchgate.netmdpi.com A study on a series of pyridinium (B92312) and quinolinium salts confirmed the utility of HRS in solution to measure their quadratic hyperpolarizabilities. capes.gov.br

Structure-Property Relationships in NLO Active Quinolinium Derivatives

The relationship between the molecular structure of quinolinium derivatives and their NLO properties is a subject of intensive research. researchgate.net A key factor influencing the first hyperpolarizability (β) is the intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated bridge. acs.org

Several key structural features govern the NLO response in quinolinium derivatives:

Electron-Withdrawing Strength of the Quinolinium Moiety: A more potent electron-accepting quinolinium unit generally leads to a larger NLO response. The position of substituents on the quinolinium ring significantly impacts its electron-withdrawing character. For example, 1,2- and 1,4-dimethylquinolinium derivatives have been shown to be stronger electron acceptors than 2,3-dimethylquinolinium, resulting in higher hyperpolarizability values. researchgate.netmdpi.com

Nature of the π-Conjugated Bridge: Increasing the length of the π-conjugated bridge between the donor and acceptor moieties generally enhances the hyperpolarizability. acs.org

Counter-Anion: The choice of the counter-anion in ionic NLO chromophores like quinolinium salts can influence the crystal packing and, consequently, the macroscopic NLO properties of the material. mdpi.com

Studies have shown a strong correlation between the electron-withdrawing strength of the quinolinium acceptor and the measured first hyperpolarizability. researchgate.netuantwerpen.be For instance, the static first hyperpolarizability (β₀) values for a series of dimethylamino-styryl-quinolinium derivatives were found to be 233 x 10⁻³⁰ esu for the 1,2-dimethylquinolinium derivative and 256 x 10⁻³⁰ esu for the 1,4-dimethylquinolinium derivative, both significantly higher than that of a comparable pyridinium-based chromophore. researchgate.netuantwerpen.be

Potential in Advanced Optical Devices

The promising NLO properties of quinolinium derivatives, including this compound, position them as candidates for various applications in advanced optical and electronic devices.

Organic Electronics and Photovoltaic Applications

Organic electronics is a rapidly growing field, with organic solar cells (OSCs) being a key area of research. wikipedia.org The fundamental principle of OSCs involves light absorption by organic molecules to generate excitons, which are then separated into charge carriers to produce electricity. wikipedia.org Materials with high optical absorption coefficients are desirable for this purpose. wikipedia.org

Quinolinium derivatives, with their tunable electronic properties and strong absorption in the visible spectrum, are of interest for these applications. researchgate.netuantwerpen.be While specific studies on the use of this compound in photovoltaic devices were not found in the search results, the broader class of quinolinium compounds is being explored. The ability to engineer the molecular structure to control the band gap and absorption characteristics is a significant advantage of organic materials like quinolinium derivatives. wikipedia.org

Light-Emitting Devices

Organic Light-Emitting Diodes (OLEDs) are another major application for fluorescent organic compounds. researchgate.netnih.gov Certain quinoline (B57606) derivatives have been shown to exhibit efficient electroluminescence, with some generating sharp green or blue light. researchgate.net They can be used as dopants in polymer-based LEDs or as the primary emissive material. researchgate.net

The fluorescence properties of quinolinium salts make them potential candidates for OLEDs. nih.govresearchgate.net For example, some quinolinium salt molecules exhibit aggregation-induced emission (AIE), where they become highly luminescent in the aggregated or solid state, a desirable property for non-doped OLED architectures. researchgate.net Research has demonstrated that benzoquinoline derivatives have potential applications in OLEDs. nih.govmdpi.com

Optical Data Storage and Liquid Crystal Displays

The unique optical properties of quinolinium derivatives also suggest their potential use in optical data storage and liquid crystal displays (LCDs). mdpi.comwhiterose.ac.uk Materials that can undergo reversible changes in their optical properties upon exposure to light are the foundation of optical data storage technologies. mdpi.com

In the realm of liquid crystals, ionic liquid crystals based on quinolinium and isoquinolinium salts have been synthesized and their thermal and structural properties investigated. researchgate.net These materials can exhibit mesophases, such as smectic A phases, which are crucial for their application in display technologies. researchgate.net The combination of ionic character and liquid crystalline behavior in these quinolinium salts opens up possibilities for new types of electro-optical switching devices. researchgate.netacs.org

Advanced Research Applications in Chemical Sensing and Probes

Design and Synthesis of Quinolinium-Based Fluorescent Probes

The synthesis of fluorescent probes based on the 1-ethyl-2-methylquinolinium scaffold is often achieved through straightforward and efficient chemical reactions. A prevalent method is the Knoevenagel-type condensation reaction. This involves reacting this compound iodide with a selected aldehyde in the presence of a basic catalyst, such as piperidine (B6355638), typically in an alcohol solvent like methanol (B129727) or ethanol (B145695) under reflux conditions. nih.govrsc.orguq.edu.au The methyl group at the 2-position of the quinolinium ring is sufficiently acidic to be deprotonated by the base, forming a reactive intermediate that readily attacks the carbonyl group of the aldehyde.

This synthetic strategy allows for a modular design approach, where the properties of the final probe can be fine-tuned by choosing an appropriate aldehyde. The aldehyde component often contains the specific recognition site for the target analyte and can also act as an electron-donor part of the molecule, creating a donor-π-acceptor (D-π-A) structure with the electron-accepting quinolinium moiety. uq.edu.au This structural arrangement is fundamental to many of the probes' sensing mechanisms. For instance, probes have been synthesized by condensing this compound iodide with aldehydes like 2-hydroxy-5-methoxy benzaldehyde (B42025), 4-hydroxybenzaldehyde, and 3-formyl-9-ethyl-carbazole to create sensors for redox species and bisulfite. nih.govrsc.orguq.edu.au

The characterization of these synthesized probes is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to verify their chemical structures. nih.govrsc.orguq.edu.au

Table 1: Examples of Probes Synthesized from this compound Iodide

| Probe Name | Aldehyde Reactant | Target Analyte | Reference |

|---|---|---|---|

| L-ol | 2-hydroxy-5-methoxy benzaldehyde | Hypochlorous acid (HOCl) / Glutathione (B108866) (GSH) | nih.gov |

| HQ | 4-hydroxybenzaldehyde | Hypochlorous acid (HOCl) | rsc.org |

| EQC | 3-Formyl-N-ethyl-carbazole | Bisulfite (HSO₃⁻) | uq.edu.au |

Ratiometric Fluorescent Sensing Mechanisms

Ratiometric fluorescent probes offer significant advantages for quantitative analysis, as they allow for detection based on the ratio of fluorescence intensities at two different wavelengths. researchgate.net This method provides a built-in self-calibration that can correct for fluctuations in probe concentration, instrument efficiency, and environmental factors. researchgate.net Probes derived from this compound often operate via an intramolecular charge transfer (ICT) mechanism. uq.edu.aumdpi.com

In a typical D-π-A design, photoexcitation of the probe induces a charge transfer from the electron-donating part of the molecule to the electron-accepting quinolinium core. uq.edu.au The sensing mechanism is triggered when the target analyte interacts with the probe, usually at the donor or π-bridge portion. This interaction disrupts the ICT process. For example, in a probe designed for bisulfite detection, the bisulfite anion undergoes a nucleophilic addition reaction with the C=C double bond that links the donor and the quinolinium acceptor. uq.edu.aumdpi.com This reaction breaks the π-conjugation of the system, inhibiting the ICT process. uq.edu.au

The disruption of ICT leads to a significant change in the probe's fluorescence profile. The original, long-wavelength emission band corresponding to the ICT state decreases or disappears, while a new, shorter-wavelength emission band, characteristic of the non-conjugated donor or acceptor, appears or increases in intensity. mdpi.comresearchgate.net By measuring the ratio of these two emission intensities, a precise quantification of the analyte concentration can be achieved. researchgate.netmdpi.com This ratiometric response provides a more reliable and robust sensing platform compared to single-intensity probes. rsc.org

Development of Colorimetric Probes for Chemical Detection

In addition to fluorescence, many quinolinium-based probes also function as colorimetric sensors, enabling the "naked-eye" detection of analytes without the need for sophisticated instrumentation. nih.govrsc.org This dual-channel sensing capability (both colorimetric and fluorescent) is highly desirable for developing simple and portable test kits. researchgate.net

The color change is a direct consequence of a significant shift in the probe's maximum absorption wavelength (λmax) in the visible spectrum upon reaction with an analyte. This phenomenon is closely linked to the same electronic changes that govern fluorescence. For instance, a probe designed to detect hypochlorous acid (HOCl) exhibited a color change from pale yellow to pink. rsc.org This visual change was caused by the HOCl-mediated oxidation of the probe's phenol (B47542) group to a benzoquinone. This structural modification extended the π-conjugation of the molecule, causing a large bathochromic (red) shift in the absorption spectrum from 419 nm to 512 nm. rsc.org

Similarly, another redox-sensitive probe, L-ol, showed a distinct color change from pale yellow to blue upon oxidation by HOCl. nih.gov This change corresponded to a major shift in its absorption peak to 619 nm. nih.gov Such clear visual changes allow for the rapid, qualitative, or semi-quantitative analysis of target substances, which has been demonstrated through applications like test paper strips for water sample analysis. rsc.orguq.edu.aunih.gov

Investigating Redox-Regulated Sensing Mechanisms

The quinolinium platform has been effectively utilized to investigate redox processes that are crucial in biological systems, such as the balance between reactive oxygen species (ROS) and antioxidants. nih.gov Probes have been designed to detect specific ROS like hypochlorous acid (HOCl) and key antioxidants like glutathione (GSH). nih.gov

A notable example is the probe L-ol, which was designed with a p-methoxyphenol unit as the redox-responsive site. nih.gov HOCl, a powerful oxidant, selectively oxidizes the p-methoxyphenol group on the probe to a p-benzoquinone derivative. nih.gov This oxidation event alters the electronic structure of the probe, causing the aforementioned changes in absorbance and color (from pale yellow to blue). nih.gov

Crucially, this process can be reversible. The antioxidant glutathione (GSH) can reduce the newly formed p-benzoquinone derivative back to a hydroquinone (B1673460) form. nih.gov This reduction restores the probe to a state closely resembling its original form, reversing the colorimetric and spectroscopic signals. The blue-colored solution turns back to pale yellow, demonstrating a complete redox-switching cycle. nih.gov This capability allows the probe to not only detect the presence of an oxidant but also to monitor the antioxidant capacity of a system to counteract oxidative stress. The detection limits for probes using this mechanism have been reported in the nanomolar range, highlighting their high sensitivity. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic importance of 1-Ethyl-2-methylquinolinium stems from its application in several key areas of chemical research. It is widely recognized as a crucial precursor in the synthesis of carbocyanine dyes. thermofisher.infishersci.at These dyes are notable for their applications as fluorescent labels for biological macromolecules like nucleic acids and proteins and as photosensitizers. scribd.comias.ac.in

In the realm of organic synthesis, this compound iodide serves as a catalyst and reagent, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. Its utility has been demonstrated in the synthesis of novel π-conjugated vinyl N-alkylated quinolinium salts, which are valuable precursors in drug development. researchgate.net

A significant contribution lies in its use for developing advanced analytical tools. Researchers have synthesized redox-switchable colorimetric probes from this compound for the detection of biologically significant species like hypochlorous acid (HOCl) and glutathione (B108866) (GSH) in aqueous solutions. mdpi.commdpi.com Furthermore, the compound itself has been identified as an ionic organic charge-transfer complex, and its detailed molecular and crystal structure has been elucidated using techniques like single-crystal X-ray diffraction. researchgate.netrsc.org This fundamental characterization has been pivotal for understanding its properties and predicting its behavior in various applications.

| Area of Contribution | Specific Application / Finding | Significance |

| Dye Synthesis | Precursor for carbocyanine dyes. thermofisher.infishersci.atfishersci.esfishersci.ca | Development of photosensitizers and fluorescent labels for biological imaging. scribd.comias.ac.in |

| Organic Synthesis | Catalyst and reagent for pharmaceutical intermediates. | Facilitates the creation of complex molecules for drug development. researchgate.net |

| Analytical Chemistry | Foundation for redox-switchable probes (e.g., for HOCl, GSH). mdpi.commdpi.com | Enables sensitive and selective detection of important biological analytes. |

| Materials Science | Building block for nonlinear optical (NLO) materials. researchgate.net | Potential for use in advanced optical and electronic devices. |

| Structural Chemistry | Characterized as an ionic charge-transfer complex; crystal structure determined. researchgate.netrsc.org | Provides fundamental understanding of its physicochemical properties. |

Unexplored Research Avenues and Potential for Novel Derivative Design

While the existing body of research on this compound is substantial, numerous avenues remain unexplored, offering fertile ground for future investigation. The design of novel derivatives stands out as a particularly promising area.

Corrosion Inhibition: Related quinolinium and isoquinolinium salts have shown efficacy as corrosion inhibitors for metals like mild steel in acidic environments. researchgate.neticrc.ac.ir A systematic investigation into this compound and its derivatives as corrosion inhibitors for various metals and alloys under different corrosive conditions (acidic, saline) could yield new, effective anti-corrosion agents. google.comimist.mascielo.br

Nonlinear Optical (NLO) Materials: The quinolinium scaffold is a component of materials with NLO properties. researchgate.netresearchgate.net Future work could focus on synthesizing new derivatives of this compound with enhanced NLO responses. This could be achieved by strategically introducing electron-donating or electron-withdrawing groups onto the quinoline (B57606) core to fine-tune the molecule's second-order hyperpolarizability.

Fluorescent Probes: Building on its successful use in probes for hypochlorous acid, the this compound framework could be adapted to design a new generation of fluorescent sensors. uq.edu.auresearchgate.net These could be tailored for the selective detection of other biologically or environmentally important analytes, such as metal ions, reactive oxygen species, or specific biomolecules.

Therapeutic Agents: Asymmetric cyanine (B1664457) dyes derived from quinolinium salts have demonstrated antiproliferative effects against cancer cells. mdpi.com This suggests that novel derivatives of this compound could be designed and screened for potential therapeutic activities, including antibacterial and anticancer properties. mun.ca

| Potential Research Area | Proposed Direction | Rationale / Supporting Evidence |

| Corrosion Inhibition | Design and test derivatives as corrosion inhibitors for steel and other alloys. | Efficacy of similar quinolinium compounds as corrosion inhibitors is established. researchgate.neticrc.ac.irscielo.br |

| Nonlinear Optics | Synthesize derivatives with tailored substituents to enhance NLO properties. | Quinolinium derivatives are known to exhibit NLO responses. researchgate.netresearchgate.net |

| Advanced Sensors | Develop novel fluorescent probes for various biological and environmental analytes. | The core structure is a proven scaffold for fluorescent sensors. mdpi.commdpi.comuq.edu.au |